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Compound Name: 2'-OMe-A(Bz) Phosphoramidite

Cat. No.: B011481 Get Quote

Introduction

2'-O-methylated RNA (2'-O-Me RNA) is a chemically modified nucleic acid analog that offers

significant advantages for various research and therapeutic applications. The presence of a

methyl group at the 2' position of the ribose sugar confers increased nuclease resistance,

enhanced binding affinity to complementary RNA strands, and reduced immunogenicity

compared to unmodified RNA.[1][2] These properties make 2'-O-Me RNA an invaluable tool for

the development of antisense oligonucleotides, siRNAs, and aptamers.[2] Solid-phase

synthesis using phosphoramidite chemistry is the standard method for producing high-quality,

custom-sequence 2'-O-Me RNA oligonucleotides.[3][4] This document provides a detailed

protocol and technical notes for the automated solid-phase synthesis of 2'-O-Me RNA.

Principle of the Method

The solid-phase synthesis of 2'-O-Me RNA oligonucleotides is a cyclic process that sequentially

adds protected 2'-O-methyl ribonucleoside phosphoramidites to a growing chain attached to a

solid support, typically controlled pore glass (CPG).[5] Each synthesis cycle consists of four

main chemical reactions: detritylation, coupling, capping, and oxidation.[6]

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-

dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free

5'-hydroxyl group for the subsequent coupling reaction.[7]
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Coupling: The next 2'-O-methyl phosphoramidite, activated by a catalyst such as tetrazole or

its derivatives, is added to the growing oligonucleotide chain, forming a phosphite triester

linkage.[8][9]

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutations in the final product.[10][11]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

[7][12]

This cycle is repeated until the desired sequence is assembled. Following the synthesis, the

oligonucleotide is cleaved from the solid support, and all remaining protecting groups are

removed.

Experimental Protocols
Materials and Reagents
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Reagent Supplier Concentration/Purity

2'-O-Methyl RNA

Phosphoramidites
Various 0.1 M in anhydrous acetonitrile

Controlled Pore Glass (CPG)

Support
Various

Pre-loaded with the first

nucleoside

Deblocking Solution (TCA in

DCM)
Synthesizer Manufacturer

3% Trichloroacetic Acid in

Dichloromethane

Activator Solution (e.g., ETT) Various
0.25 M 5-Ethylthio-1H-tetrazole

in acetonitrile

Capping Solution A (Acetic

Anhydride)
Various Acetic Anhydride/Lutidine/THF

Capping Solution B (N-

Methylimidazole)
Various 16% N-Methylimidazole in THF

Oxidation Solution (Iodine) Various
0.02 M Iodine in

THF/Pyridine/Water

Anhydrous Acetonitrile Various Synthesis Grade

Cleavage and Deprotection

Solution (AMA)
Various

1:1 mixture of aqueous

Ammonia (28-30%) and

aqueous Methylamine (40%)

2'-Deprotection Solution

(TEA·3HF)
Various Triethylamine trihydrofluoride

Instrumentation
Automated DNA/RNA Synthesizer

SpeedVac Concentrator

Heating Block

Centrifuge
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Synthesis Cycle Protocol
The following protocol is a general guideline for automated solid-phase synthesis of 2'-O-Me

RNA on a 1 µmol scale. Specific parameters may need to be optimized based on the

synthesizer and reagents used.
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Step Reagent/Solution Time Description

1. Detritylation

3% Trichloroacetic

Acid in

Dichloromethane

60-90 sec

Removal of the 5'-

DMT protecting group

to expose the 5'-

hydroxyl group. The

orange color of the

trityl cation can be

monitored to assess

coupling efficiency.

2. Coupling

0.1 M 2'-O-Me

Phosphoramidite +

0.25 M Activator

5-15 min

The activated

phosphoramidite is

coupled to the free 5'-

hydroxyl group.

Coupling times for 2'-

O-Me

phosphoramidites are

typically longer than

for DNA amidites.[4]

3. Capping
Capping A + Capping

B
30-60 sec

Acetylation of any

unreacted 5'-hydroxyl

groups to prevent the

formation of deletion

sequences.

4. Oxidation 0.02 M Iodine Solution 30-60 sec

Oxidation of the

phosphite triester to a

stable phosphate

triester.

Wash Anhydrous Acetonitrile 30-60 sec

Washing of the solid

support to remove

excess reagents

before the next cycle.

Post-Synthesis Cleavage and Deprotection
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Cleavage and Base Deprotection:

Transfer the CPG support to a screw-cap vial.

Add 1 mL of AMA solution (1:1 aqueous ammonia/aqueous methylamine).[13][14]

Incubate at 65°C for 10-15 minutes.

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

Evaporate the solution to dryness in a SpeedVac concentrator.

2'-Hydroxyl Group Deprotection (if TBDMS is used):

This step is necessary if the 2'-O-methyl phosphoramidites are protected with a silyl group

like tert-butyldimethylsilyl (TBDMS).

Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride

(TEA·3HF).[15]

Incubate at 65°C for 2.5 hours.

Quench the reaction and precipitate the oligonucleotide.

Purification

The crude 2'-O-Me RNA oligonucleotide can be purified using various methods, including

polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC),

or cartridge purification.[13]

Quantitative Data Summary
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Parameter Typical Value Notes

Synthesis Scale 0.2 - 1.0 µmol

Can be scaled up or down

depending on the required

yield.

Phosphoramidite

Concentration
0.1 M in anhydrous acetonitrile

Standard concentration for

efficient coupling.[14][16]

Activator Concentration
0.25 - 0.5 M in anhydrous

acetonitrile

Higher concentrations may be

used for sterically hindered

phosphoramidites.[17]

Coupling Time 5 - 15 minutes

2'-O-Me phosphoramidites

generally require longer

coupling times than their DNA

counterparts due to steric

hindrance.[4]

Stepwise Coupling Efficiency >98%

Can be monitored by

measuring the absorbance of

the trityl cation released during

the detritylation step.[16]

Overall Yield (20-mer) 30 - 70% (after purification)

Highly dependent on the

sequence, synthesis

conditions, and purification

method.

Cleavage/Deprotection Time

(AMA)
10 - 15 minutes at 65°C

A rapid and efficient method for

removing base and phosphate

protecting groups.[15]

2'-Deprotection Time

(TEA·3HF)
2.5 hours at 65°C

For the removal of TBDMS

protecting groups.[15]
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Solid-Phase Synthesis Cycle for 2'-O-Methyl RNA

Start:
CPG-bound Nucleoside

(5'-DMT on)

1. Detritylation
(TCA in DCM)

2. Coupling
(2'-O-Me Phosphoramidite

+ Activator)

Exposed 5'-OH

3. Capping
(Acetic Anhydride

+ N-Methylimidazole)

4. Oxidation
(Iodine Solution)

Elongated Chain
(n+1 nucleotides,

5'-DMT on)

Next Cycle

Repeat Cycle or
Proceed to

Cleavage & Deprotection

Click to download full resolution via product page

Caption: Workflow of the solid-phase synthesis cycle for 2'-O-methyl RNA.
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Post-Synthesis Processing

Completed Synthesis
(Oligonucleotide on CPG)

Cleavage & Base Deprotection
(AMA at 65°C)

2'-Deprotection
(e.g., TEA·3HF at 65°C)

(if applicable)

Purification
(PAGE, HPLC, or Cartridge)

Purified 2'-O-Methyl RNA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22700337/
https://pubmed.ncbi.nlm.nih.gov/22700337/
https://atdbio.com/nucleic-acids-book/RNA-oligonucleotide-synthesis
https://pubs.acs.org/doi/abs/10.1021/ja030376n
https://www.amerigoscientific.com/resource-oxidation-solution-for-nucleic-acid-synthesis.html
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.phenomenex.com/-/jssmedia/phxjss/data/media/documents/5865_l.pdf?rev=b21b1330a881456baa41b622b591c2f7
https://academic.oup.com/nar/article/26/4/1046/2902033
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.jove.com/t/56189/protocol-for-solid-phase-synthesis-oligomers-rna-containing-2-o
https://www.jove.com/t/56189/protocol-for-solid-phase-synthesis-oligomers-rna-containing-2-o
https://www.alfachemic.com/oligonucleotide-therapeutics/comprehensive-protocol-for-solid-phase-oligonucleotide-synthesis-workflow-modifications-and-analytical-strategies.html
https://deepblue.lib.umich.edu/bitstream/handle/2027.42/153090/cpnc0306.pdf?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5613786/
https://www.researchgate.net/publication/256870013_ChemInform_Abstract_Coupling_Activators_for_the_Oligonucleotide_Synthesis_via_Phosphoramidite_Approach
https://www.benchchem.com/product/b011481#solid-phase-synthesis-cycle-for-2-o-methyl-rna
https://www.benchchem.com/product/b011481#solid-phase-synthesis-cycle-for-2-o-methyl-rna
https://www.benchchem.com/product/b011481#solid-phase-synthesis-cycle-for-2-o-methyl-rna
https://www.benchchem.com/product/b011481#solid-phase-synthesis-cycle-for-2-o-methyl-rna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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